molecular formula C12H17ClN2O2 B2367476 2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide CAS No. 2411278-14-1

2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide

Cat. No.: B2367476
CAS No.: 2411278-14-1
M. Wt: 256.73
InChI Key: DOWQNGHABZRFEJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a 2-methylpropoxy group and a chloro group

Properties

IUPAC Name

2-chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-8(2)7-17-11-5-4-10(6-14-11)15-12(16)9(3)13/h4-6,8-9H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWQNGHABZRFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=C(C=C1)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide typically involves the reaction of 6-(2-methylpropoxy)pyridin-3-amine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation can produce a carboxylic acid.

Scientific Research Applications

2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]benzamide: Similar structure but with a benzamide group instead of a propanamide group.

Uniqueness

2-Chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]propanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both a chloro group and a propanamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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